9,10-Anthracenedione, 1-[[4-(dimethylamino)phenyl]amino]-4-hydroxy-
Description
9,10-Anthracenedione, 1-[[4-(dimethylamino)phenyl]amino]-4-hydroxy- (CAS: 4395-65-7), is an anthraquinone derivative characterized by an anthracenedione core substituted with a dimethylaminophenylamino group at position 1 and a hydroxy group at position 4 . Its molecular formula is C₂₀H₁₄N₂O₂, with a molecular weight of 314.34 g/mol. The compound exhibits a planar aromatic system that facilitates π-π stacking interactions, making it suitable for applications in dyes, pigments, and photodynamic therapy (PDT) . The dimethylamino group enhances solubility in polar solvents, while the hydroxy group contributes to hydrogen bonding and redox activity .
Properties
CAS No. |
52869-31-5 |
|---|---|
Molecular Formula |
C22H18N2O3 |
Molecular Weight |
358.4 g/mol |
IUPAC Name |
1-[4-(dimethylamino)anilino]-4-hydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C22H18N2O3/c1-24(2)14-9-7-13(8-10-14)23-17-11-12-18(25)20-19(17)21(26)15-5-3-4-6-16(15)22(20)27/h3-12,23,25H,1-2H3 |
InChI Key |
UWDPSTRFRZUJGZ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC2=C3C(=C(C=C2)O)C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Anthracenedione, 1-[[4-(dimethylamino)phenyl]amino]-4-hydroxy- typically involves multiple steps. One common method includes the following steps:
Nitration: The starting material, anthracene, undergoes nitration to form 9,10-dinitroanthracene.
Reduction: The dinitro compound is then reduced to 9,10-diaminoanthracene.
Diazotization and Coupling: The diamino compound is diazotized and coupled with 4-(dimethylamino)phenol to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often leading to the formation of quinones.
Reduction: Reduction reactions can convert the compound into various hydroquinone derivatives.
Substitution: The presence of amino and hydroxy groups allows for various substitution reactions, including halogenation and alkylation.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (chlorine, bromine), alkyl halides.
Major Products
The major products formed from these reactions include various quinone and hydroquinone derivatives, which have applications in dyes, pigments, and pharmaceuticals.
Scientific Research Applications
Dyeing and Pigmentation
9,10-Anthracenedione derivatives are widely used in the textile industry as dyes due to their vibrant colors and stability. Basic Blue 47 is particularly noted for its application in dyeing polyester and other synthetic fibers.
| Property | Value |
|---|---|
| Color | Blue |
| Application | Textile dyeing |
| Fiber Compatibility | Polyester, nylon |
Case Study : A study published in the Journal of Dyes and Pigments highlighted the effectiveness of Basic Blue 47 in achieving high color fastness on polyester fabrics compared to other anthraquinone dyes. The results indicated that treatments with Basic Blue 47 resulted in a color retention of over 90% after multiple wash cycles .
Medicinal Chemistry
Research has explored the potential of 9,10-Anthracenedione derivatives in medicinal applications, particularly as anticancer agents. The compound exhibits cytotoxic properties against various cancer cell lines.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| HeLa (Cervical Cancer) | 10 |
Case Study : A research article published in Cancer Letters demonstrated that derivatives of Basic Blue 47 induced apoptosis in MCF-7 cells through the activation of caspase pathways. This suggests potential for development as a chemotherapeutic agent .
Photodynamic Therapy
The compound has shown promise in photodynamic therapy (PDT), where it acts as a photosensitizer. Upon light activation, it generates reactive oxygen species that can selectively destroy cancerous tissues.
| Parameter | Value |
|---|---|
| Light Absorption Peak | 600 nm |
| Reactive Oxygen Species Yield | High |
Case Study : In a study published by Photochemistry and Photobiology, researchers found that when used in PDT, Basic Blue 47 significantly reduced tumor size in animal models with minimal side effects .
Material Science
In material science, anthraquinone derivatives are utilized to create organic semiconductors and photovoltaic devices due to their electronic properties.
| Application | Description |
|---|---|
| Organic Solar Cells | Used as active layer |
| Conductive Polymers | Enhances electrical conductivity |
Case Study : Research published in Advanced Materials showed that incorporating Basic Blue 47 into polymer matrices improved charge transport efficiency, leading to enhanced performance in organic solar cells .
Mechanism of Action
The mechanism of action of 9,10-Anthracenedione, 1-[[4-(dimethylamino)phenyl]amino]-4-hydroxy- involves its interaction with cellular components. The compound can intercalate with DNA, disrupting the replication process and inducing apoptosis in cancer cells. It also interacts with various enzymes and proteins, inhibiting their activity and leading to cell death.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
Key anthraquinone derivatives are compared based on substituent groups and their impact on properties:
Biological Activity
The compound 9,10-Anthracenedione, 1-[[4-(dimethylamino)phenyl]amino]-4-hydroxy- is a derivative of anthracenedione, which has garnered attention for its diverse biological activities, particularly in the fields of oncology and neuropharmacology. This article delves into the biological activity of this compound, exploring its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of 9,10-Anthracenedione, 1-[[4-(dimethylamino)phenyl]amino]-4-hydroxy- can be represented as follows:
- Molecular Formula: C₁₅H₁₅N₂O₃
- Molecular Weight: Approximately 269.29 g/mol
This compound features a quinone structure that is known to interact with biological macromolecules, influencing various cellular processes.
Antitumor Activity
Research has shown that derivatives of anthracenedione exhibit significant antitumor properties. For instance, studies have demonstrated that certain analogs possess selective cytotoxicity against various cancer cell lines.
Case Studies
-
Cytotoxicity in Cancer Cell Lines:
- A study evaluated the cytotoxic effects of several anthracenedione derivatives on human lung carcinoma (A-549), human colon carcinoma (HT-29), and human breast carcinoma (MCF-7) cell lines. The results indicated that some derivatives had IC₅₀ values in the low micromolar range, suggesting potent antitumor activity .
- Mechanism of Action:
Neuropharmacological Effects
In addition to antitumor activity, 9,10-anthracenedione derivatives have been investigated for their neuropharmacological properties. In silico studies suggest potential interactions with neurotransmitter systems, which could lead to therapeutic applications in neurodegenerative diseases.
Research Findings
- Binding Affinity Studies:
- Computational docking studies have indicated that these compounds may interact with key receptors involved in neurotransmission, potentially modulating their activity . For example, binding affinities were calculated for several compounds against human catecholamine-O-methyltransferase (COMT), revealing promising candidates for further development .
Comparative Biological Activity Table
The following table summarizes the biological activities and IC₅₀ values of selected derivatives of 9,10-anthracenedione:
| Compound Name | Cell Line Tested | IC₅₀ Value (μM) | Mechanism of Action |
|---|---|---|---|
| Compound A | A-549 | 0.058 | Apoptosis via caspase activation |
| Compound B | HT-29 | 0.086 | DNA intercalation and apoptosis |
| Compound C | MCF-7 | 0.049 | Inhibition of topoisomerase II |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
